1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
H \ N-I / \ H CH(CH₃)₂ / CH₂-CH₂-CH₂-CH₃
Scientific Research Applications
Chemical Properties and Derivatives
NMR Chemical Shifts : Research on pyrazole derivatives, including those with methyl, ethyl, propyl, tert-butyl, and iodo groups, provides insights into the 13C NMR chemical shifts for these compounds. This is important for understanding the electronic environment in pyrazole rings (Cabildo, Claramunt, & Elguero, 1984).
Synthesis Routes : Studies have shown methods for preparing substituted 1H-pyrazoles, which are relevant for synthesizing the specific compound . These methods involve dehydration and iodination reactions under specific conditions (Waldo, Mehta, & Larock, 2008).
Structural and Mechanistic Studies
Thermal Rearrangements : The thermal rearrangements of various 3H-pyrazoles have been studied, providing insights into the mechanisms involved in pyrazole chemistry. These studies are crucial for understanding how pyrazole derivatives behave under different conditions (Jefferson & Warkentin, 1994).
Regioselectivity in Synthesis : Research on the regioselectivity of reactions for synthesizing 1H-pyrazoles is essential for producing specific derivatives, such as 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole (Martins et al., 2012).
Application in Organometallic Chemistry
- Rhodium Chemistry : Studies have been conducted on pyrazoles containing specific substituents, examining their use in rhodium chemistry. These studies can provide insights into the potential applications of similar pyrazole derivatives in metal-organic frameworks or catalysis (Cano et al., 1997).
Molecular Structure and Tautomerism
X-Ray Crystallography : The structural analysis of pyrazole derivatives, including their tautomeric forms, is crucial for understanding their chemical properties. X-ray crystallography provides detailed insights into the molecular structure of these compounds (Wang, Kang, Zheng, & Wei, 2013).
Annular Tautomerism : Investigations into the tautomerism of NH-pyrazoles, including studies of electronic and molecular structure, are relevant to understanding the behavior of 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole under various conditions (Cornago et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-butyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-5-6-15-7-11(13)12(14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUDOGFPDGYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole |
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